![molecular formula C17H21N3OS B2687309 N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 361172-53-4](/img/structure/B2687309.png)
N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in the field of pharmaceutics and medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are generally synthesized using a variety of strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The structure of the compound also includes a thieno group, which is a sulfur-containing heterocycle, and a pivalamide group, which is a type of amide .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a wide variety of chemical reactions. They can act as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide and similar compounds have been explored for their antimycobacterial activities. For instance, derivatives substituted with pivaloyloxymethyl groups aimed to enhance lipophilicity and cellular permeability were studied for their effectiveness against Mycobacterium tuberculosis. These derivatives were designed to be transformed by esterases into active species after entering the mycobacterial cell wall, with some exhibiting activities significantly surpassing the potency of standard treatments like pyrazinamide (Gezginci, Martin, & Franzblau, 1998).
Cystic Fibrosis Therapy
Research into cystic fibrosis therapy has identified compounds similar to this compound for their potential in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Specifically, derivatives that restrict rotation about the bithiazole-tethering showed significant improvements in corrector activity, highlighting the importance of molecular conformation in therapeutic efficacy (Yu et al., 2008).
Hydrolysis Methodologies
The compound and its derivatives have been part of studies focusing on hydrolysis methodologies. For example, pivalamide (trimethylacetamide, pivaloylamino) hydrolysis using Fe(NO3)3 in MeOH at room temperature offers a straightforward method to obtain corresponding amines from 2-pivalamido-3H-pyrimidin-4-ones or related structures, which is significant for chemical synthesis processes (Bavetsias, Henderson, & McDonald, 2004).
Gene Silencing for Renal Disease Treatment
Gene silencing technologies utilizing pyrrole-imidazole (PI) polyamides, which bind to the minor groove of DNA, have been explored for treating renal diseases. These compounds can inhibit gene expression of factors like TGF-β1, a key player in renal disease progression, offering a novel approach for conditions currently lacking effective treatments (Matsuda et al., 2011).
Antimicrobial Activity
New thienopyrimidine derivatives, including structures related to this compound, have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives showed significant antimicrobial activities, pointing to their potential use in combating various microbial infections (Bhuiyan et al., 2006).
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-11-7-5-6-8-14(11)20-15(18-16(21)17(2,3)4)12-9-22-10-13(12)19-20/h5-8H,9-10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJPULCNKQQIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

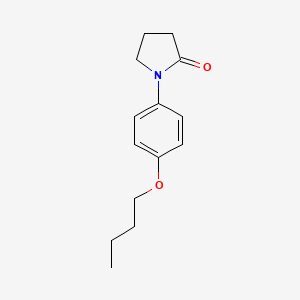
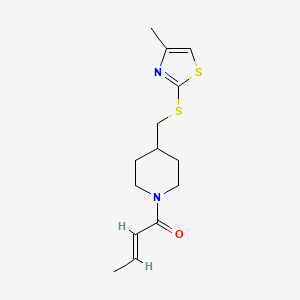
![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2687231.png)
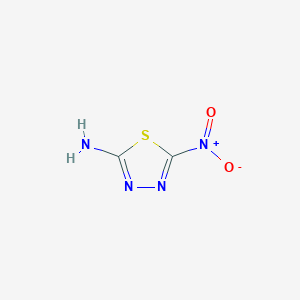
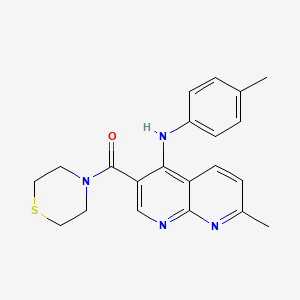
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687235.png)


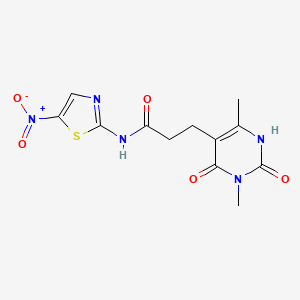

![1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B2687244.png)
![1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone](/img/structure/B2687246.png)

